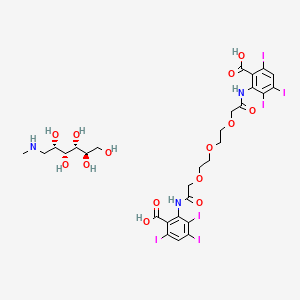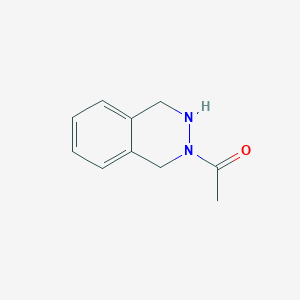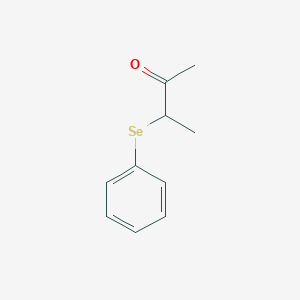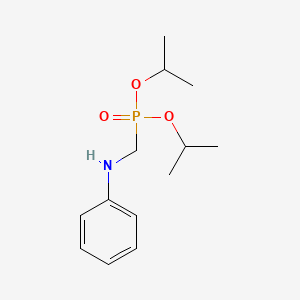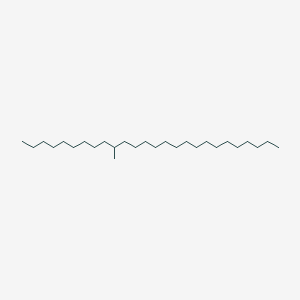
10-Methylhexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane with a methyl group attached to the tenth carbon atom. This compound is known for its role in chemical communication among certain insect species, where it functions as a semiochemical .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 10-Methylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
10-Methylhexacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Functions as a semiochemical in insect communication, particularly in pheromone research.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 10-Methylhexacosane in biological systems primarily involves its role as a semiochemical. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved in these processes are part of the insect’s olfactory system, where the compound binds to olfactory receptor neurons, leading to signal transduction and subsequent behavioral changes .
Comparación Con Compuestos Similares
Hexacosane (C26H54): A straight-chain alkane without the methyl branch.
3-Methylhexacosane (C27H56): Another methyl-branched hexacosane with the methyl group at the third carbon position.
2-Methylhexacosane (C27H56): Methyl group attached to the second carbon atom.
Comparison: 10-Methylhexacosane is unique due to the specific position of the methyl group, which can influence its physical properties and biological activity. Compared to straight-chain hexacosane, the branched structure of this compound may result in different melting points, solubility, and reactivity. The position of the methyl group also affects its role as a semiochemical, as different methyl-branched alkanes can elicit distinct responses in insects .
Propiedades
Número CAS |
68547-05-7 |
|---|---|
Fórmula molecular |
C27H56 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
10-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clave InChI |
OWSBCKGOVFUQEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


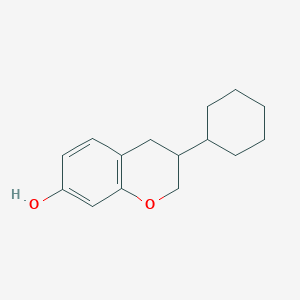
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
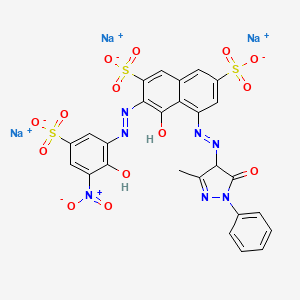
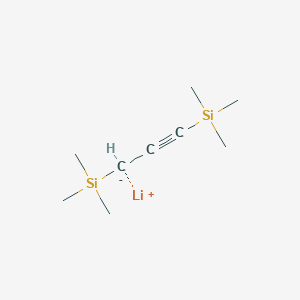
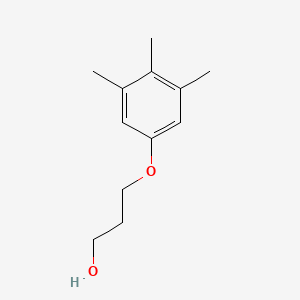
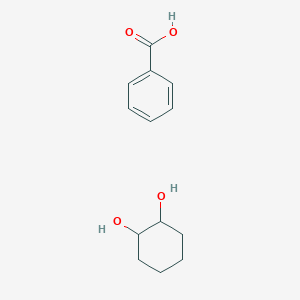
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
